TCMDC-136879
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Overview
Description
TCMDC-136879 is a antimalarial agent.
Scientific Research Applications
1. Applications in Malaria Research
TCMDC-136879 and related compounds have been explored in malaria research. For instance, the Tres Cantos Antimalarial Compound Set (TCAMS), which includes TCMDC-136879, focuses on hit structures with confirmed activity against Plasmodium falciparum, the agent responsible for malaria tropica. Research has involved synthesizing new analogues based on these compounds and evaluating their in vitro activity against Plasmodium falciparum strains (Weidner et al., 2016). Another compound, TCMDC-135051, has shown potential in preventing the synthesis of a protein necessary for the growth of Plasmodium falciparum, suggesting its utility in developing new antimalarial drugs (Uttam, 2020).
2. Traditional Chinese Medicine (TCM) Diagnosis
TCMDC-136879 has been indirectly associated with research in Traditional Chinese Medicine (TCM), particularly in the application of artificial neural networks and genetic algorithms in TCM diagnosis (Wu, Zhou, & Zhang, 2005). This demonstrates its broader relevance in computational approaches to traditional medicine.
properties
CAS RN |
1505452-64-1 |
---|---|
Product Name |
TCMDC-136879 |
Molecular Formula |
C25H25N3O |
Molecular Weight |
383.495 |
IUPAC Name |
2-amino-5,5-diphenyl-3-(2-phenylbutyl)imidazol-4-one |
InChI |
InChI=1S/C25H25N3O/c1-2-19(20-12-6-3-7-13-20)18-28-23(29)25(27-24(28)26,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,2,18H2,1H3,(H2,26,27) |
InChI Key |
PSNGTIQWNUJCAN-UHFFFAOYSA-N |
SMILES |
O=C1N(CC(C2=CC=CC=C2)CC)C(N)=NC1(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TCMDC-136879; TCMDC 136879; TCMDC136879; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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